molecular formula C20H21FN4O B5421879 1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B5421879
M. Wt: 352.4 g/mol
InChI Key: DZYQNCIARVKTSN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the piperazine ring: The oxadiazole intermediate is then reacted with a piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Introduction of the fluorophenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the fluorophenyl moiety.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a ligand in receptor binding studies.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
  • 1-(4-bromophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Uniqueness

1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance metabolic stability, alter lipophilicity, and affect the compound’s interaction with biological targets.

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-15-3-2-4-16(13-15)20-22-19(26-23-20)14-24-9-11-25(12-10-24)18-7-5-17(21)6-8-18/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYQNCIARVKTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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